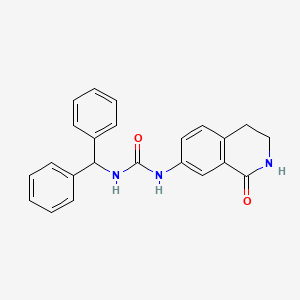

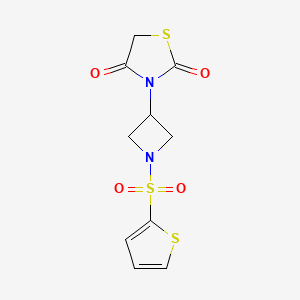

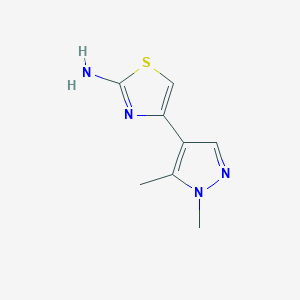

3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a compound that belongs to the thiazolidine-2,4-dione family . Thiazolidine-2,4-diones are five-membered, heterocyclic compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .

Synthesis Analysis

Thiazolidine-2,4-dione derivatives are synthesized using various methods. One such method involves the use of deep eutectic solvents, which act as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed to find the most suitable solvent .Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules. The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidine-2,4-dione derivatives often involve Knoevenagel condensation . The synthesized thiazolidinediones are obtained in yields from 21.49% to 90.90% .科学的研究の応用

Antimicrobial Applications

A range of studies have synthesized and evaluated various thiazolidine-2,4-dione derivatives for their antimicrobial efficacy. These studies indicate that these compounds possess significant antibacterial and antifungal activities:

Antibacterial Activity : Compounds similar to "3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione" have been synthesized and tested against different bacterial strains, showing good antibacterial properties. These include activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The structural modifications of these compounds play a crucial role in their antibacterial efficacy, with certain derivatives demonstrating enhanced activity (Prajapati & Thakur, 2014; Alhameed et al., 2019).

Antifungal Activity : These derivatives also display potent antifungal activities against fungi like Aspergillus niger and Candida albicans. The efficacy varies with different structural analogues, highlighting the potential of these compounds in treating fungal infections (Prakash et al., 2011; Patel & Patel, 2017).

Anticancer Applications

Thiazolidine-2,4-dione derivatives have also been explored for their potential anticancer activities:

Dual Inhibitor of Signaling Pathways : A derivative similar to the compound was found to act as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways, which are critical in cancer cell proliferation and survival. This indicates its potential as a novel anticancer agent (Li et al., 2010).

Antitubercular Agents : Certain thiazolidine-2,4-dione and azetidinone derivatives bearing a benzo(b)thiophene nucleus have shown potential as antitubercular and antimicrobial agents, suggesting their applicability in combating tuberculosis and related infections (Thaker et al., 2003).

Antihyperglycemic Agents : Some derivatives have been evaluated as oral antihyperglycemic agents in animal models, showing the potential to lower glucose and insulin levels. This suggests their utility in managing diabetes-related conditions (Wrobel et al., 1998).

作用機序

Target of Action

The primary targets of 3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione are PPAR-γ receptors and cytoplasmic Mur ligases . PPAR-γ receptors play a crucial role in improving insulin resistance, while cytoplasmic Mur ligases are involved in the antimicrobial action of the compound .

Mode of Action

This compound interacts with its targets in a unique way. It exhibits its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . In terms of its antimicrobial action, it inhibits cytoplasmic Mur ligases .

Biochemical Pathways

The compound affects several biochemical pathways. It mediates the formation of UDP-MurNAc-pentapeptide through the stepwise additions of MurC (L-alanine), MurD (D-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or MurE (L-lysine) and MurF (dipeptide D-Ala-D-Ala) to the D-lactoyl group of UDP-N-acetylmuramic acid . This process is crucial for the antimicrobial action of this compound.

Pharmacokinetics

In-silico adme studies of similar thiazolidin-2,4-dione derivatives have revealed that they are found to be drug-like , suggesting potential good absorption, distribution, metabolism, and excretion properties.

Result of Action

The molecular and cellular effects of this compound’s action include improved insulin resistance, inhibition of cytoplasmic Mur ligases, and scavenging of reactive oxygen species (ROS) . These actions result in the compound’s hypoglycemic, antimicrobial, and antioxidant activities .

将来の方向性

The future directions for “3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicine. The development of more environmentally friendly synthesis methods could also be a focus .

生化学分析

Biochemical Properties

The TZD moiety plays a central role in the biological functioning of several essential molecules . The analogues of TZD offer a wide range of structural varieties and also possess a proven range of diversified therapeutic potentials

Cellular Effects

Tzd derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and hypoglycemic effects . These activities suggest that 3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Tzds are known to produce their biological response by stimulating the PPARγ receptor (antidiabetic activity) and cytoplasmic Mur ligase enzyme (antimicrobial activity), and by scavenging ROS (antioxidant activity) .

特性

IUPAC Name |

3-(1-thiophen-2-ylsulfonylazetidin-3-yl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S3/c13-8-6-18-10(14)12(8)7-4-11(5-7)19(15,16)9-2-1-3-17-9/h1-3,7H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSIFODSVNXJCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CS2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2606618.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone](/img/structure/B2606619.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide](/img/structure/B2606622.png)

![Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate](/img/structure/B2606625.png)

![5,6-dichloro-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2606626.png)

![3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2606635.png)